2,3-Difluoro-L-Phenylalanine

概要

説明

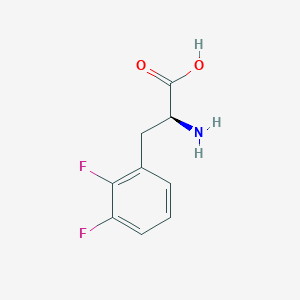

2,3-Difluoro-L-Phenylalanine is a derivative of the amino acid phenylalanine, where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms at the 2 and 3 positions. This modification imparts unique properties to the molecule, making it valuable for scientific research and various applications in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of L-Phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile, with the temperature and reaction time carefully monitored to achieve the desired product.

Industrial Production Methods: Industrial production of 2,3-Difluoro-L-Phenylalanine may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and yields. Enzymatic methods using fluorinase enzymes have also been explored for the selective introduction of fluorine atoms into organic molecules .

化学反応の分析

Types of Reactions: 2,3-Difluoro-L-Phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenylalanine derivatives.

Substitution: Substituted phenylalanine derivatives with various functional groups.

科学的研究の応用

Drug Development

The incorporation of fluorinated amino acids like 2,3-Difluoro-L-Phenylalanine into therapeutic proteins has been shown to improve their biophysical and chemical properties. Fluorination can modulate various characteristics such as acidity, basicity, hydrophobicity, and bioavailability, making these compounds valuable in the design of new drugs.

- Enzyme Inhibitors : Fluorinated phenylalanines have been explored as potential enzyme inhibitors. Their presence can enhance the binding affinity of substrates to enzymes, thereby influencing metabolic pathways and therapeutic outcomes .

- Peptide-based Vaccines : The stability of peptide-based vaccines can be significantly increased through the incorporation of fluorinated amino acids. This enhancement is crucial for maintaining the efficacy of vaccines during storage and administration .

Imaging Techniques

Fluorinated compounds are extensively used in molecular imaging, particularly in positron emission tomography (PET). This compound serves as a useful tracer due to its ability to mimic natural amino acids while providing enhanced imaging capabilities.

- Tumor Imaging : Studies have demonstrated that fluorinated phenylalanines can be utilized to visualize tumor metabolism more effectively than traditional glucose analogs like 18F-FDG. For instance, 18F-fluoro-L-phenylalanine (18F-FDOPA) has shown higher sensitivity for detecting brain tumors compared to 18F-FDG, particularly for low-grade tumors .

- Pharmacokinetics Monitoring : The compound has also been employed in monitoring the pharmacokinetics of other therapeutic agents in clinical settings. For example, 4-Borono-2-18F-fluoro-L-phenylalanine (18F-FBPA) is used in boron neutron capture therapy (BNCT), allowing researchers to assess its distribution and accumulation within tumors .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Case Study on Meningioma : A notable case involved a dog diagnosed with meningioma where 18F-FDOPA PET imaging was utilized to evaluate tumor metabolism and treatment response. This case illustrated the effectiveness of fluorinated amino acids in providing critical insights into tumor behavior and treatment efficacy .

Comparative Analysis of Fluorinated Phenylalanines

| Compound | Application Area | Key Findings |

|---|---|---|

| This compound | Drug Development | Improved stability and binding affinity |

| 18F-Fluoro-L-Phenylalanine | Tumor Imaging | Higher sensitivity for brain tumors |

| 18F-Borono-2-Fluoro-L-Phenylalanine | BNCT Monitoring | Effective tracking of therapeutic agent uptake |

作用機序

The mechanism of action of 2,3-Difluoro-L-Phenylalanine involves its incorporation into proteins and peptides, where it can influence their structure and function. The fluorine atoms’ high electronegativity and small size can alter the electronic environment of the aromatic ring, affecting interactions with other molecules and enzymes . This can lead to changes in protein folding, stability, and activity, making it a valuable tool for studying biochemical processes.

類似化合物との比較

2-Fluoro-L-Phenylalanine: Contains a single fluorine atom at the 2 position.

3-Fluoro-L-Phenylalanine: Contains a single fluorine atom at the 3 position.

4-Fluoro-L-Phenylalanine: Contains a single fluorine atom at the 4 position.

2,4-Difluoro-L-Phenylalanine: Contains fluorine atoms at the 2 and 4 positions.

Uniqueness: 2,3-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can lead to distinct electronic and steric effects compared to other fluorinated phenylalanines. This makes it particularly useful for studying the impact of fluorine substitution on protein structure and function .

生物活性

2,3-Difluoro-L-Phenylalanine (DFPhe) is a fluorinated derivative of the amino acid L-phenylalanine, distinguished by the presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring. This modification not only alters its physicochemical properties but also enhances its biological activity, making it a subject of interest in pharmaceutical research and drug design.

Structural Characteristics and Properties

The unique structure of DFPhe allows it to exhibit distinct biological activities compared to its non-fluorinated counterparts. The introduction of fluorine atoms typically increases lipophilicity and metabolic stability, which can lead to improved binding affinity and resistance to enzymatic degradation. These properties are particularly beneficial in the development of therapeutic peptides and proteins.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Two fluorines at positions 2 and 3 | Enhanced lipophilicity and metabolic stability |

| Boc-2-Fluoro-L-Phenylalanine | One fluorine at position 2 | Lower lipophilicity |

| Boc-3-Fluoro-L-Phenylalanine | One fluorine at position 3 | Increased metabolic stability |

| Boc-3,5-Difluoro-L-Phenylalanine | Two fluorines at positions 3 and 5 | Increased binding affinity for certain receptors |

Therapeutic Applications

Research indicates that DFPhe exhibits various therapeutic effects, including:

- Anticancer Activity : DFPhe has been shown to suppress cancer cell proliferation by inhibiting pathways associated with tumor growth. Studies have demonstrated its ability to downregulate NF-κB-regulated gene products, which are crucial in carcinogenesis and metastasis .

- Induction of Apoptosis : The compound can activate apoptotic pathways, including caspase activation and cytochrome c release, contributing to programmed cell death in cancer cells .

- Anti-inflammatory Effects : DFPhe inhibits key inflammatory mediators such as COX-2 and iNOS, showcasing potential in treating inflammatory diseases .

- Cholesterol Regulation : It has been reported to lower LDL cholesterol levels while increasing HDL cholesterol, suggesting a role in cardiovascular health .

- Antidiabetic Properties : DFPhe may suppress hepatic gluconeogenesis genes similarly to insulin, indicating potential for diabetes management .

Transport Mechanisms

The biological activity of DFPhe is also influenced by its interaction with transport proteins. Notably, it has been shown to interact with L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids across cell membranes. The introduction of fluorine at specific positions can enhance the affinity of DFPhe for LAT1 compared to non-fluorinated phenylalanine .

Case Studies

Recent studies have explored the application of DFPhe in various contexts:

- A study examining the uptake of fluorinated phenylalanines in tumor models demonstrated that compounds like DFPhe exhibit increased tumor-to-plasma ratios, indicating effective accumulation in cancer tissues .

- In veterinary medicine, a case involving canine meningioma showcased the use of positron emission tomography (PET) with fluorinated phenylalanines for diagnostic purposes, highlighting their role in detecting metabolic activity in tumors .

特性

IUPAC Name |

(2S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUXKFDPNKLPHX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428101 | |

| Record name | 2,3-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-42-3 | |

| Record name | 2,3-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。